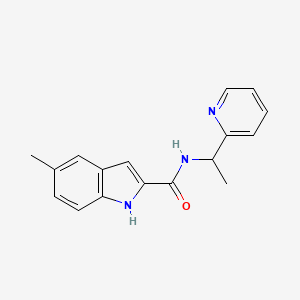
(6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone, also known as IMPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
(6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone exerts its effects by selectively activating Gαq-coupled GPCRs. Upon binding to these receptors, (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone induces a conformational change that leads to the activation of downstream signaling pathways, including the phospholipase C (PLC)-dependent pathway. This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently lead to the release of calcium from intracellular stores and the activation of protein kinase C (PKC), respectively.
Biochemical and Physiological Effects:
(6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone can induce calcium mobilization and activate PKC in cells expressing Gαq-coupled GPCRs. In vivo studies have shown that (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone can induce vasoconstriction and increase blood pressure in rats, suggesting its potential use as a cardiovascular drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone in lab experiments is its selectivity for Gαq-coupled GPCRs, which allows for the specific activation of these receptors without affecting other GPCR subtypes. However, one limitation of using (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is its relatively low potency compared to other GPCR agonists, which may require higher concentrations to achieve the desired effect.
Orientations Futures
There are several potential future directions for research on (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone. One area of interest is its potential use as a therapeutic agent for cardiovascular diseases, such as hypertension. Additionally, (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone could be used as a tool to study the role of Gαq-coupled GPCRs in various physiological processes, including inflammation, pain, and cancer. Finally, further research is needed to optimize the synthesis and potency of (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone, which could lead to the development of more potent and selective GPCR agonists.
Méthodes De Synthèse
The synthesis of (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-methylpiperidine with 2,3-dichloropyridine to form 3-methyl-2,3-dichloropyridine. This compound is then reacted with imidazole to form (6-Imidazol-1-ylpyridin-3-yl)methyl chloride, which is subsequently reacted with 3-methylpiperidine to form (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone.
Applications De Recherche Scientifique
(6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a pharmacological tool to study the role of G protein-coupled receptors (GPCRs) in various physiological processes. (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to selectively activate Gαq-coupled GPCRs, making it a useful tool to study the downstream signaling pathways of these receptors.
Propriétés
IUPAC Name |
(6-imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-3-2-7-18(10-12)15(20)13-4-5-14(17-9-13)19-8-6-16-11-19/h4-6,8-9,11-12H,2-3,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWKZJNGMQHUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopropyl-5-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7493763.png)
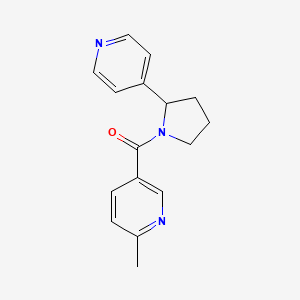

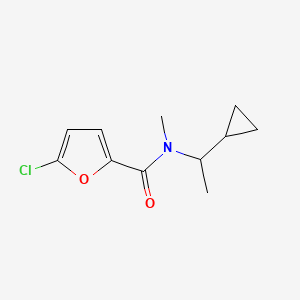


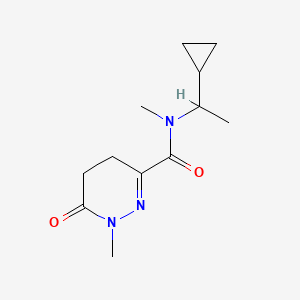
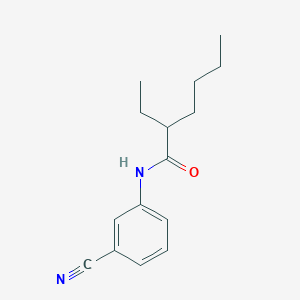
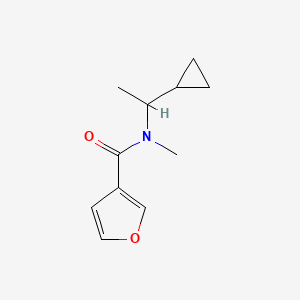

![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)

![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)
